1-Methylpiperidine-4-carbonyl chloride chemical properties
1-Methylpiperidine-4-carbonyl chloride chemical properties
An In-depth Technical Guide to 1-Methylpiperidine-4-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
1-Methylpiperidine-4-carbonyl chloride, particularly in its more stable hydrochloride salt form, is a pivotal bifunctional building block in modern medicinal chemistry. Its structure combines a reactive acyl chloride moiety with the privileged piperidine scaffold, a common feature in numerous approved pharmaceuticals that often imparts favorable pharmacokinetic properties.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity. We will delve into field-proven experimental protocols and showcase its strategic application in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile intermediate in the synthesis of novel therapeutic agents.
Core Chemical Properties and Structural Attributes
1-Methylpiperidine-4-carbonyl chloride is most commonly handled and supplied as its hydrochloride salt (CAS No: 7462-84-2) to enhance stability and mitigate the reactivity of the tertiary amine. The acyl chloride group is a highly reactive electrophile, primed for nucleophilic acyl substitution, making it an ideal synthon for constructing amide and ester linkages.
Physicochemical Data
The fundamental properties of 1-Methylpiperidine-4-carbonyl chloride hydrochloride are summarized below. This data is critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source |
| CAS Number | 7462-84-2 | [2][3] |
| Molecular Formula | C₇H₁₃Cl₂NO | [4] |
| Linear Formula | C₇H₁₂ClNO·ClH | [3] |
| Molecular Weight | 198.08 g/mol | [5] |
| Purity | Typically ≥95% | [3] |
| InChI Key | NHTZOVLQKKXFJM-UHFFFAOYSA-N | [3] |
Note: Properties are for the hydrochloride salt.
Synthesis and Manufacturing Considerations
The primary route to 1-Methylpiperidine-4-carbonyl chloride hydrochloride involves the chlorination of its corresponding carboxylic acid precursor. The choice of chlorinating agent and reaction conditions is paramount to achieving high yield and purity, while preventing unwanted side reactions.
Precursor Synthesis: From Isonipecotic Acid
The journey begins with the synthesis of the precursor, 1-Methylpiperidine-4-carboxylic acid. A common and efficient method is the reductive methylation of isonipecotic acid.
This protocol is based on established reductive amination methodologies.[6]
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Vessel Charging: In a suitable reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon (catalyst), and purified water.
-
Heating: Heat the mixture to 90-95 °C with agitation.
-
Reagent Addition: Sequentially add formic acid and formaldehyde to the vessel. These reagents generate the methylating species in situ. The causality here is the Eschweiler-Clarke reaction, where formaldehyde provides the carbon and formic acid acts as the reducing agent.
-
Cooling & Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 20-30 °C and filter to remove the palladium catalyst.
-
Acidification & Crystallization: Concentrate the filtrate. Add concentrated hydrochloric acid to form the hydrochloride salt, followed by an anti-solvent like acetonitrile, to induce crystallization.[6]
-
Isolation: Cool the mixture, stir to allow for complete crystallization, filter the solid product, wash with cold acetonitrile, and dry under vacuum at ≤50 °C.[6]
Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard but critical transformation that requires anhydrous conditions to prevent hydrolysis of the product.
Caption: Synthesis workflow for the target acyl chloride.
This protocol is adapted from the principles of converting carboxylic acids to acyl chlorides using thionyl chloride.[7][8]
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Anhydrous conditions are critical as acyl chlorides are moisture-sensitive.[9]
-
Reagent Charging: Under a nitrogen atmosphere, suspend 1-Methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Chlorinating Agent Addition: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. The use of excess thionyl chloride ensures complete conversion and the byproducts (SO₂ and HCl gas) are volatile, simplifying purification.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with the inert solvent (e.g., toluene) can be performed to ensure complete removal of residual SOCl₂.
-
Product Isolation: The resulting solid is typically the desired 1-Methylpiperidine-4-carbonyl chloride hydrochloride, which can be used in the next step without further purification.[3]
Reactivity and Handling
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 1-Methylpiperidine-4-carbonyl chloride lies in its role as an electrophile in nucleophilic acyl substitution reactions. It readily reacts with a wide range of nucleophiles to form stable amide or ester bonds, making it a cornerstone for library synthesis and lead optimization.
Caption: Common reactions of the target acyl chloride.
Safety and Handling
As an acyl chloride, this compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[10]
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves.[11] Avoid dust formation and inhalation.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area.[11] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water/moisture.[9][11] Reaction with water will hydrolyze the acyl chloride back to the carboxylic acid.
-
Fire Safety: In case of fire, use dry chemical powder, foam, or carbon dioxide. Avoid using water directly on the material.[10] Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[11]
Applications in Medicinal Chemistry & Drug Discovery
The 1-methylpiperidine moiety is a valuable pharmacophore. Its incorporation into molecules can enhance solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets. This makes 1-Methylpiperidine-4-carbonyl chloride a key building block for creating new chemical entities (NCEs).
Case Study: Synthesis of 5-HT₁F Receptor Agonists
A notable application is in the development of selective 5-HT₁F receptor agonists for the potential treatment of migraine.[12] Research has shown that replacing the indole nucleus of earlier compounds with a monocyclic phenyl ketone moiety, attached via the 1-methylpiperidine linker, can generate potent and more selective agonists.[12]
The synthesis involves an amide coupling reaction between 1-Methylpiperidine-4-carbonyl chloride and a substituted aminobenzophenone or a similar aromatic amine core.
-
Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, ~2.2 eq) in an anhydrous solvent like DCM. The base is crucial to neutralize the HCl generated during the reaction and the HCl from the starting material salt.
-
Acyl Chloride Addition: Prepare a solution or slurry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in anhydrous DCM. Add this to the amine solution dropwise at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide product.
Caption: Generalized workflow for using the building block in drug discovery.
Conclusion
1-Methylpiperidine-4-carbonyl chloride is a high-value, versatile building block whose utility is rooted in its predictable reactivity and the pharmaceutical relevance of the N-methylpiperidine scaffold. A thorough understanding of its synthesis, handling requirements, and reaction kinetics is essential for its effective deployment. By enabling the rapid and efficient construction of amide and ester libraries, this reagent serves as a powerful tool for accelerating drug discovery programs, particularly in the fields of neuropharmacology and beyond.[8][13]
References
- SAFETY DATA SHEET for (1-Methyl-4-piperidinyl)methanamine. (2023-08-25).
- 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook.
- Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com.
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. (2025-09-23).
- 1-methylpiperidine-4-carbonyl chloride hydrochloride. ChemicalBook. (2022-08-26).
- Safety Data Sheet - 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). Cayman Chemical. (2025-08-28).
- 4-Chloro-1-methylpiperidine. Chem-Impex.
- SAFETY DATA SHEET - 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. (2025-12-24).
- 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Apollo Scientific.
- 4-Chloro-1-methylpiperidine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2025-03-02).
- 1-Methylpiperidine-4-carbonyl chloride. BLD Pharm.
- 1-Methylpiperidine-4-carbonyl chloride hydrochloride. Sigma-Aldrich.
- 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. PubChem.
- Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. PubMed. (2015-10-01).
- The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery. Benchchem.
- 1-Methylpiperidine-4-carbonyl chloride hydrochloride. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-methylpiperidine-4-carbonyl chloride hydrochloride | 7462-84-2 [chemicalbook.com]
- 3. 1-Methylpiperidine-4-carbonyl chloride hydrochloride | 7462-84-2 [sigmaaldrich.com]
- 4. 1-Methylpiperidine-4-carbonyl chloride hydrochloride | C7H13Cl2NO | CID 21956506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
